Isocoumarine e derivati

Isocoumarins and their derivatives are a class of organic compounds characterized by the presence of an isocoumarin ring system, which consists of a benzene ring fused to a pyrano[2,3-c]pyridine ring. These compounds exhibit diverse structural variations, making them versatile building blocks for various applications in synthetic chemistry and pharmaceuticals.

Isocoumarins are known for their potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. They can be found naturally or synthesized through different routes such as cyclization of pyridines or by condensation reactions involving aromatic amines and acetic anhydride derivatives.

In the pharmaceutical industry, isocoumarins and their derivatives are increasingly recognized for their therapeutic potential due to their structural complexity and multifunctionality. They have been used in drug design to target various diseases, including cardiovascular disorders, neurological conditions, and immune-related pathologies. Additionally, these compounds can be modified through derivatization reactions to enhance their pharmacological properties, such as improving solubility, stability, or bioavailability.

Overall, isocoumarins and their derivatives represent a promising group of molecules with diverse applications in both research and pharmaceutical development.

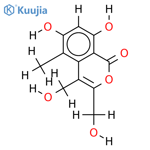

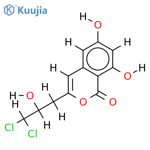

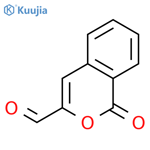

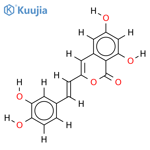

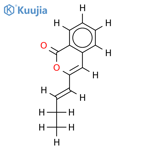

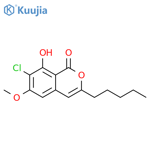

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

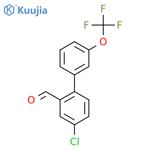

|

8-Hydroxy-3-undecyl-1H-2-benzopyran-1-one | 132185-29-6 | C20H28O3 |

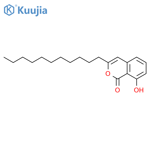

|

Oosponol | 1914-90-5 | C11H8O5 |

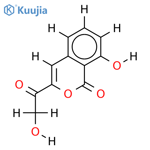

|

6,8-dihydroxy-3-pentyl-1H-isochromen-1-one | 3734-54-1 | C14H16O4 |

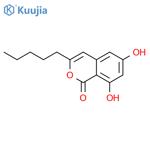

|

acremonone F | 1373318-46-7 | C12H12O6 |

|

desmethyldichlorodiaportin | 1032057-68-3 | C12H10Cl2O5 |

|

1-oxo-1H-isochromene-3-carbaldehyde | 34328-51-3 | C10H6O3 |

|

Achlisocoumarin III | 130518-16-0 | C17H12O6 |

|

N/A | 1426082-00-9 | C11H10O6 |

|

(E,Z)-artemidin | 909774-69-2 | C13H12O2 |

|

7-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin | 1190213-84-3 | C15H17ClO4 |

Letteratura correlata

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornitori consigliati

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati